

physicochemical properties of N-Butylbenzylamine

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Compound of Interest

Compound Name: *N-Butylbenzylamine*

Cat. No.: *B105509*

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An In-depth Technical Guide on the Physicochemical Properties of **N-Butylbenzylamine**

Introduction

N-Butylbenzylamine (CAS No: 2403-22-7) is an organic compound classified as a secondary amine.[1] Its structure features a butyl group and a benzyl group attached to a nitrogen atom. [1] This colorless to light yellow liquid possesses a characteristic amine odor and serves as a crucial building block in organic synthesis.[1] It is utilized as a reagent in the preparation of various chemical entities, including antimicrobial biosurfactants and bacterial urease inhibitors. [2] This guide provides a comprehensive overview of its core physicochemical properties, complete with experimental methodologies and logical diagrams for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The physicochemical properties of **N-Butylbenzylamine** are dictated by its molecular structure, which combines a hydrophobic benzyl ring and a flexible butyl chain with a polar secondary amine group. These features influence its boiling point, solubility, and basicity.

Quantitative Data Summary

The key quantitative physicochemical properties of **N-Butylbenzylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Molecular Formula	C ₁₁ H ₁₇ N	
Molecular Weight	163.26 g/mol	[1][2][3]
Appearance	Colorless to light yellow clear liquid	[1][2]
Melting Point	54-56 °C	[2][4]
Boiling Point	87-89 °C	at 3 mm Hg[2][3][4]
Density	0.911 g/mL	at 25 °C[2][3][4]
Refractive Index	n ₂₀ /D 1.501	[2][3]
Flash Point	202 °F (94.4 °C)	[2][4]
Vapor Pressure	0.0391 mmHg	at 25 °C[4]
pKa (Predicted)	9.85 ± 0.19	[2]
LogP (Octanol/Water)	2.59 - 2.97	[4][5]
Solubility	Limited in water; Slightly soluble in Chloroform and Methanol	[1][2]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amines like **N-Butylbenzylamine** are provided below. These are generalized procedures that can be specifically adapted for the target compound.

Determination of Solubility and Basicity

This protocol outlines the steps to qualitatively assess the solubility of **N-Butylbenzylamine** in water and to determine its basic character using a pH indicator.

Materials:

- **N-Butylbenzylamine**

- Distilled water
- 10% Hydrochloric acid (HCl) solution
- Test tubes
- Glass stirring rod
- pH paper

Procedure:

- Add 0.5 mL of **N-Butylbenzylamine** to a clean test tube.
- Add 2.5 mL of distilled water to the test tube.
- Stir the mixture vigorously with a glass stirring rod for 2-3 minutes.
- Observe and record the solubility of the amine in water. Due to its hydrophobic butyl and benzyl groups, it is expected to have limited solubility.^[1]
- Using the moist glass rod, touch a strip of pH paper to test the pH of the aqueous solution. Amines are basic, and an alkaline pH is expected.^[6]
- To confirm its basicity, add the 10% HCl solution drop-wise while stirring until the solution is acidic, as confirmed with blue litmus paper or pH paper. Observe any changes in solubility, as the formation of the water-soluble ammonium salt is expected.^{[7][8]}

Synthesis via Reductive Amination

This protocol describes a common method for synthesizing secondary amines like **N-Butylbenzylamine** from an aldehyde and a primary amine.

Materials:

- Benzaldehyde
- n-Butylamine

- Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
- Dichloromethane (DCM) or another suitable solvent
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and other standard glassware

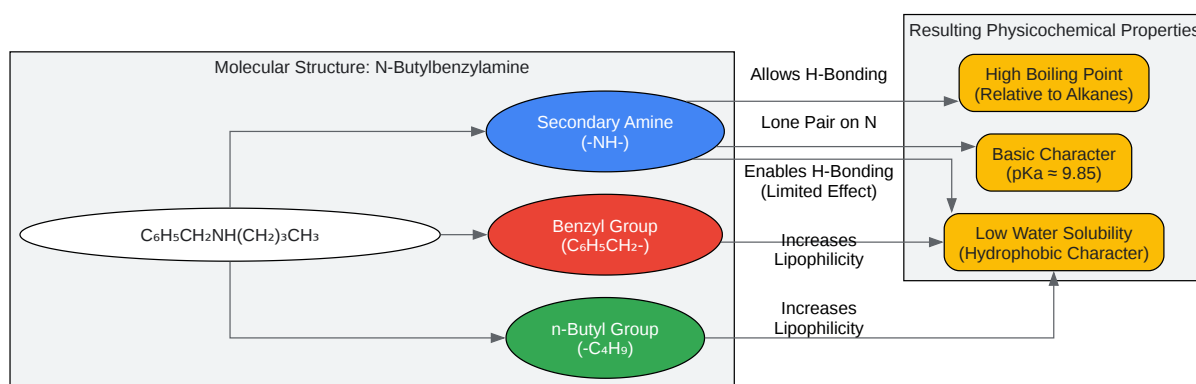
Procedure:

- In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in the chosen solvent (e.g., DCM).
- Add n-butylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.
- Slowly add the reducing agent, such as Sodium triacetoxyborohydride (1.5 equivalents), to the mixture.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude **N-Butylbenzylamine** using column chromatography or distillation to yield the final product.

Visualizations and Logical Relationships

Structural Influence on Physicochemical Properties

The molecular structure of **N-Butylbenzylamine** directly influences its macroscopic properties. The interplay between its functional groups and hydrocarbon components defines its behavior.

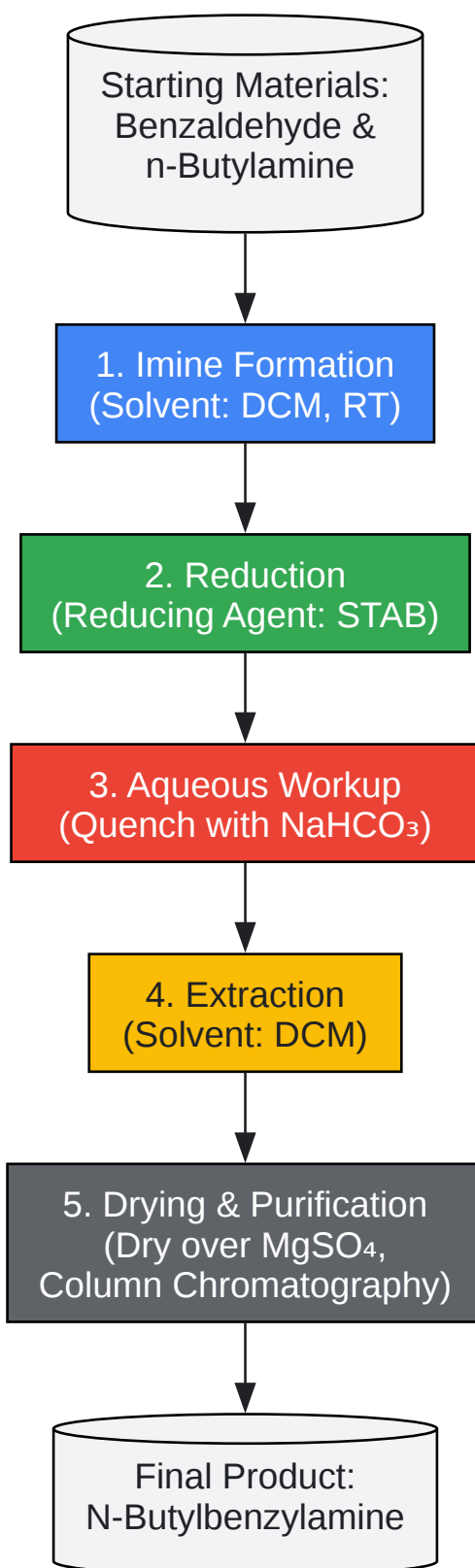


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Caption: Relationship between molecular structure and key properties.

Experimental Workflow: Synthesis via Reductive Amination

The synthesis of **N-Butylbenzylamine** can be systematically visualized as a multi-step workflow, from starting materials to the purified product.



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Caption: Workflow for the synthesis of **N-Butylbenzylamine**.

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